REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH:5]1[NH:10][CH2:9][CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:2][CH2:3][CH2:4][CH:5]1[NH:10][CH2:9][CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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7.28 g
|
Type
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reactant
|
Smiles
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COC(CC1CN(CCN1)C(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.14 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at RT for ½ h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was first quenched with 0.8 mL water
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Type
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ADDITION
|
Details
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added 1.6 mL 2N NaOH
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Type
|
ADDITION
|
Details
|
The above slurry was diluted with ethyl acetate and MgSO4
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |